3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid
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Description
3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid is a useful research compound. Its molecular formula is C11H10BrN3O2 and its molecular weight is 296.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
One of the primary applications of 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid derivatives is in the synthesis of compounds with antimicrobial properties. For instance, Patel et al. (2006) investigated the synthesis of 2-alkyl-6-bromo-3,1-benzoxazine-4-ones, which are precursors for derivatives including 3-amino-2-methyl-6-bromoquinazoline-4(3H)-ones. These derivatives demonstrate potential in antimicrobial activity (Patel, Mistry, & Desai, 2006).
Anti-Inflammatory and Analgesic Applications
Compounds synthesized from this compound also exhibit anti-inflammatory and analgesic properties. A study by Kumar et al. (2007) focused on the synthesis of 3-[4'-(p-chlorophenyl)-thiazol-2'-yl]-2-[(substituted azetidinone/thiazolidinone)-aminomethyl]-6-bromoquinazolin-4-ones, which showed significant anti-inflammatory and analgesic activities (Kumar, Rajput, & Bhati, 2007).
Use as Fluorescent Brightening Agents
Another interesting application is in the field of dyes and pigments. Rangnekar and Shenoy (1987) synthesized 2-aryl-6-bromoquinolines, which were studied for their potential use as fluorescent brightening agents. This highlights the versatility of this compound derivatives in different industrial applications (Rangnekar & Shenoy, 1987).
Quality Control of Pharmaceutical Ingredients
This compound derivatives are also significant in the pharmaceutical industry for quality control of active pharmaceutical ingredients. Zubkov et al. (2016) demonstrated the importance of analytical methods for quality control of these derivatives, particularly in the context of antimicrobial drug development (Zubkov et al., 2016).
Applications in Analgesic, Anti-Inflammatory, and Antihelmintic Activities
The synthesis of Schiff bases from 3-amino-2-methylquinazoline/6-bromo-2-methylquinazoline-4(3H)-ones has been studied for their biological activities. Sahu et al. (2008) found that some of these compounds exhibited significant analgesic, anti-inflammatory, and antihelmintic activities, further expanding the pharmaceutical potential of these derivatives (Sahu et al., 2008).
Properties
IUPAC Name |
3-[(6-bromoquinazolin-4-yl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c12-7-1-2-9-8(5-7)11(15-6-14-9)13-4-3-10(16)17/h1-2,5-6H,3-4H2,(H,16,17)(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEPIWSJQXPKLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=N2)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351176 |
Source
|
Record name | 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446829-14-7 |
Source
|
Record name | 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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